1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea
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Overview
Description
1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea is a synthetic organic compound with a complex structure that includes a piperidine ring, a urea moiety, and a methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methylbutoxy Group: The methylbutoxy group can be introduced via an alkylation reaction using 3-methylbutyl bromide and a suitable base.
Formation of the Urea Moiety: The urea moiety can be formed by reacting the intermediate with an isocyanate or by using a phosgene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the urea moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various biological targets.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[2-[4-(2-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea: Similar structure with a different alkyl group.
1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]thiourea: Similar structure with a thiourea moiety instead of a urea moiety.
Uniqueness
1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-11(2)6-9-20-12-4-7-17(8-5-12)13(18)10-16-14(19)15-3/h11-12H,4-10H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZMQXNNQPNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCN(CC1)C(=O)CNC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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